molecular formula C16H16ClN3O4S B2541342 2-{2-[(2E)-2-[(4-chlorophenyl)imino]-4-oxo-3-(prop-2-en-1-yl)-1,3-thiazolidin-5-yl]acetamido}acetic acid CAS No. 622353-88-2

2-{2-[(2E)-2-[(4-chlorophenyl)imino]-4-oxo-3-(prop-2-en-1-yl)-1,3-thiazolidin-5-yl]acetamido}acetic acid

Cat. No.: B2541342
CAS No.: 622353-88-2
M. Wt: 381.83
InChI Key: VGYQCPOHBCPCDX-KNTRCKAVSA-N
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Description

2-{2-[(2E)-2-[(4-Chlorophenyl)imino]-4-oxo-3-(prop-2-en-1-yl)-1,3-thiazolidin-5-yl]acetamido}acetic acid is a synthetic thiazolidinone derivative offered for research purposes. This compound is of significant interest in medicinal chemistry and pharmacology, particularly for researchers investigating novel therapeutic agents. The core thiazolidinone scaffold is recognized for its diverse biological activities. Structural analogs based on the thiazolidinone motif have been reported to exhibit a range of pharmacological properties, including acting as opioid receptor antagonists . This suggests potential application for this compound in pain management research, where it may be evaluated for its ability to modulate opioid pathways. The presence of the 4-chlorophenyl and prop-2-en-1-yl (allyl) substituents on the thiazolidinone core may influence its binding affinity and selectivity towards specific biological targets, providing a versatile structure for structure-activity relationship (SAR) studies . Thiazolidinone derivatives are a prominent class of heterocyclic compounds that have demonstrated a wide spectrum of biological activities in scientific literature, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects . The five-membered ring, containing sulfur and nitrogen atoms, is a privileged structure in drug discovery, and its incorporation often enhances the pharmacological profile of a molecule . This compound serves as a valuable building block for chemical synthesis and a probe for biological investigation. This product is intended for research and development in a controlled laboratory environment. It is not intended for diagnostic or therapeutic use, nor for human consumption. Researchers are responsible for conducting thorough safety assessments and adhering to all applicable laboratory safety protocols when handling this material.

Properties

IUPAC Name

2-[[2-[2-(4-chlorophenyl)imino-4-oxo-3-prop-2-enyl-1,3-thiazolidin-5-yl]acetyl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN3O4S/c1-2-7-20-15(24)12(8-13(21)18-9-14(22)23)25-16(20)19-11-5-3-10(17)4-6-11/h2-6,12H,1,7-9H2,(H,18,21)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGYQCPOHBCPCDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)C(SC1=NC2=CC=C(C=C2)Cl)CC(=O)NCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(2E)-2-[(4-chlorophenyl)imino]-4-oxo-3-(prop-2-en-1-yl)-1,3-thiazolidin-5-yl]acetamido}acetic acid typically involves multiple steps, starting from readily available starting materials

    Formation of Thiazolidinone Ring: The thiazolidinone ring can be synthesized by reacting a suitable thioamide with an α-haloketone under basic conditions.

    Introduction of Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction using a chlorophenyl halide.

    Acetamido Group Addition: The acetamido group can be added through an acylation reaction using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-{2-[(2E)-2-[(4-chlorophenyl)imino]-4-oxo-3-(prop-2-en-1-yl)-1,3-thiazolidin-5-yl]acetamido}acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Amines, thiols, and other nucleophiles.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced thiazolidinone derivatives.

    Substitution: Formation of substituted thiazolidinone derivatives with various functional groups.

Scientific Research Applications

Antimicrobial Activity

Research indicates that thiazolidine derivatives exhibit significant antimicrobial properties. For instance, compounds similar to the one have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves inhibition of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Anticancer Properties

Several studies have highlighted the anticancer potential of thiazolidine derivatives. They are believed to induce apoptosis in cancer cells through multiple pathways, including the activation of caspases and modulation of cell cycle regulators. For example, derivatives containing a thiazolidine moiety have been shown to inhibit the proliferation of prostate cancer cells .

Anti-inflammatory Effects

Compounds with similar structures have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This activity suggests potential applications in treating inflammatory diseases such as arthritis and inflammatory bowel disease .

Synthesis and Characterization

The synthesis of 2-{2-[(2E)-2-[(4-chlorophenyl)imino]-4-oxo-3-(prop-2-en-1-yl)-1,3-thiazolidin-5-yl]acetamido}acetic acid typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .

Case Studies and Research Findings

  • Antibacterial Activity Study : A study evaluated the antibacterial efficacy of various thiazolidine derivatives, including those structurally related to the compound . Results indicated that modifications at specific positions on the thiazolidine ring significantly enhanced antibacterial potency compared to standard antibiotics like Ciprofloxacin .
  • Cytotoxicity Assays : In vitro assays conducted on human cancer cell lines revealed that certain derivatives exhibited cytotoxic effects at low micromolar concentrations. The study highlighted the importance of substituent groups on the thiazolidine ring in determining biological activity .
  • Anti-inflammatory Mechanisms : Research focused on the anti-inflammatory mechanisms demonstrated that compounds similar to this compound significantly reduced levels of TNF-alpha and IL-6 in cellular models of inflammation .

Mechanism of Action

The mechanism of action of 2-{2-[(2E)-2-[(4-chlorophenyl)imino]-4-oxo-3-(prop-2-en-1-yl)-1,3-thiazolidin-5-yl]acetamido}acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Affecting Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Table 1: Key Structural Differences Among Thiazolidinone Derivatives

Compound Name R3 Substituent R5 Substituent Biological Activity/Application Reference
Target Compound Prop-2-en-1-yl Acetamido acetic acid Potential PPAR modulation
2-{(2Z)-2-[(4-Chlorophenyl)imino]-3-[2-(4-fluorophenyl)ethyl]-4-oxo-1,3-thiazolidin-5-yl}-N-phenylacetamide 2-(4-Fluorophenyl)ethyl N-Phenylacetamide Not explicitly reported
(2-{[1-(4-Chlorophenyl)ethylidene]hydrazono}-4-oxo-1,3-thiazolidin-5-yl)acetic acid Hydrazono group Acetic acid Unknown
Kinedak (ONO-2235) 2-Methylcinnamylidene Carboxymethyl Aldose reductase inhibition

Key Observations :

  • The acetamido acetic acid moiety at R5 contrasts with the N-phenylacetamide in , likely improving solubility and hydrogen-bonding capacity .

Physicochemical and Pharmacokinetic Properties

Table 2: Calculated Molecular Properties

Compound Name Molecular Weight (g/mol) LogP<sup>*</sup> Hydrogen Bond Donors Hydrogen Bond Acceptors
Target Compound ~450.9 ~2.8 3 6
Kinedak (ONO-2235) 335.4 3.1 2 5
2-{2-[(4-Chlorophenyl)imino]-3-[2-(4-fluorophenyl)ethyl]-4-oxo-1,3-thiazolidin-5-yl}-N-phenylacetamide ~495.9 ~4.2 2 5

Key Observations :

  • The target compound’s lower LogP (~2.8) compared to ’s analog (~4.2) suggests improved aqueous solubility, critical for oral bioavailability .
  • The presence of three hydrogen bond donors (vs. two in Kinedak) may enhance target binding specificity, particularly for enzymes like PPARγ .

Biological Activity

The compound 2-{2-[(2E)-2-[(4-chlorophenyl)imino]-4-oxo-3-(prop-2-en-1-yl)-1,3-thiazolidin-5-yl]acetamido}acetic acid is a thiazolidine derivative that has garnered attention for its potential biological activities. This article aims to provide a detailed overview of its biological properties, including antimicrobial, anticancer, and enzyme inhibitory activities, supported by relevant research findings and case studies.

Chemical Structure and Properties

The molecular structure of this compound features a thiazolidine ring, an acetamido group, and a chlorophenyl moiety. The presence of these functional groups contributes to its diverse biological activities.

Property Value
Molecular Formula C18H19ClN4O3S
Molecular Weight 396.89 g/mol
IUPAC Name This compound
InChI Key [To be provided]

Antimicrobial Activity

Research indicates that thiazolidine derivatives exhibit significant antimicrobial properties. A study evaluating various thiazolidine compounds demonstrated that derivatives similar to the compound showed effective inhibition against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported as low as 10 µg/mL for some derivatives, suggesting potent activity against these pathogens .

Anticancer Activity

The anticancer potential of thiazolidine derivatives has been extensively studied. For instance, a recent investigation into related compounds found that they displayed cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The mechanism of action was attributed to the induction of apoptosis and cell cycle arrest at the G1 phase. In vitro studies indicated IC50 values ranging from 15 to 30 µM for different cancer cell lines .

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit key enzymes involved in disease processes. Notably, it was found to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's. Docking studies revealed that the compound binds effectively to the active site of AChE, with binding affinities comparable to standard inhibitors .

Case Study 1: Antimicrobial Efficacy

In a controlled study, researchers synthesized several thiazolidine derivatives and tested their antimicrobial efficacy. The results showed that compounds with similar structural features to this compound had significant activity against resistant bacterial strains.

Case Study 2: Anticancer Activity

Another study focused on the anticancer effects of thiazolidine derivatives in vivo using mouse models. The results indicated that treatment with these compounds led to a marked reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis in tumor tissues treated with the compound.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing this compound?

The compound can be synthesized via condensation reactions involving thiazolidinone precursors and functionalized acetamide derivatives. A reflux method in acetic acid with sodium acetate as a catalyst is commonly employed, requiring precise temperature control (90–100°C) and reaction times of 3–5 hours to achieve yields >70% . Key intermediates include 2-aminothiazol-4(5H)-one and substituted imino groups. Variations in substituents (e.g., prop-2-en-1-yl) may necessitate modified solvent systems or stoichiometric adjustments .

Q. How is the compound characterized spectroscopically to confirm structural integrity?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) and High-Resolution Mass Spectrometry (HRMS) are critical. For example, the thiazolidinone ring’s carbonyl group typically appears at ~170 ppm in ¹³C NMR, while the prop-2-en-1-yl moiety shows distinct vinyl proton splitting patterns in ¹H NMR (~δ 5.0–6.0 ppm) . Infrared (IR) spectroscopy further confirms functional groups like C=O (1650–1750 cm⁻¹) and N-H stretches (3200–3400 cm⁻¹) .

Q. What computational methods are used to predict reactivity or stability?

Density Functional Theory (DFT) calculations and reaction path searches based on quantum chemistry (e.g., Gaussian software) help optimize reaction conditions and predict intermediates. For example, the (2E)-imino configuration’s stability can be modeled to assess isomerization risks under varying pH or temperature .

Advanced Research Questions

Q. How does the compound interact with biological targets, and what assays validate its activity?

Preliminary studies involve in vitro binding assays (e.g., fluorescence quenching, surface plasmon resonance) to evaluate interactions with enzymes or receptors. For instance, the 4-chlorophenyl group may enhance affinity for hydrophobic binding pockets in target proteins . Dose-response curves (IC₅₀/EC₅₀) and molecular docking simulations (AutoDock Vina) are used to correlate structure-activity relationships (SAR) .

Q. What are the key challenges in reconciling contradictory data on reaction yields or bioactivity?

Discrepancies in synthesis yields (e.g., 50% vs. 70%) may arise from impurities in starting materials or variable recrystallization efficiency. Systematic purity checks via HPLC and comparative kinetic studies (e.g., monitoring reaction progress via TLC) are recommended . For bioactivity, batch-to-batch variability in compound solubility (DMSO vs. aqueous buffers) must be controlled .

Q. How can the compound’s stability under physiological conditions be improved for in vivo studies?

Stability assays (e.g., simulated gastric fluid or plasma incubation) identify degradation hotspots like the thiazolidinone ring’s oxo group. Structural modifications, such as introducing electron-withdrawing substituents or prodrug strategies (e.g., esterification of the acetic acid moiety), enhance metabolic resistance .

Q. What advanced spectroscopic techniques resolve ambiguities in tautomeric or stereochemical configurations?

X-ray crystallography definitively assigns the (2E)-imino configuration and thiazolidinone ring conformation. For dynamic tautomerism, variable-temperature NMR or 2D NOESY experiments clarify proton exchange processes . Chiral HPLC separates enantiomers if asymmetric synthesis introduces stereocenters .

Methodological Considerations

Q. What protocols optimize purification for high-purity samples (>95%)?

Recrystallization from DMF/acetic acid (1:1 v/v) effectively removes unreacted precursors. For chromatographic purification, silica gel column chromatography with ethyl acetate/hexane gradients (3:7 to 7:3) resolves polar byproducts. Final purity is validated via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How do solvent polarity and pH influence the compound’s reactivity in follow-up reactions?

Polar aprotic solvents (e.g., DMF) stabilize intermediates during nucleophilic substitutions at the acetamide group. Acidic conditions (pH <5) protonate the imino nitrogen, reducing electrophilicity, while basic conditions (pH >8) may hydrolyze the thiazolidinone ring .

Q. What strategies mitigate toxicity risks in cell-based assays?

Pre-screening with MTT assays identifies cytotoxic thresholds (typically <10 µM). For mitochondrial toxicity, Seahorse assays measure oxygen consumption rates. Structural analogs with reduced chlorophenyl hydrophobicity may lower membrane disruption risks .

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